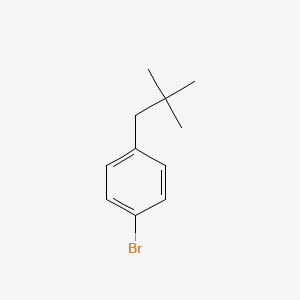

Benzene, 1-bromo-4-(2,2-dimethylpropyl)-

Description

Chemical Identity and Structural Characteristics

Nomenclature and Taxonomic Classification

International Union of Pure and Applied Chemistry Nomenclature

The systematic International Union of Pure and Applied Chemistry name for this compound is 1-bromo-4-(2,2-dimethylpropyl)benzene. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions by identifying the benzene ring as the parent structure, with substituents numbered according to their relative positions. The bromine atom occupies position 1, while the 2,2-dimethylpropyl group is attached at position 4, establishing a para-disubstituted pattern. The 2,2-dimethylpropyl designation specifically indicates a propyl chain where both methyl groups are attached to the second carbon atom, creating the characteristic branched structure of the neopentyl group.

Common and Trivial Names

The compound is frequently referred to by the common name 1-bromo-4-neopentylbenzene, which reflects the widespread use of "neopentyl" as a trivial name for the 2,2-dimethylpropyl group. Alternative names found in chemical databases include benzene, 1-bromo-4-(2,2-dimethylpropyl)- and 1-(2,2-dimethylpropyl)-4-bromobenzene. The prefix "neo" in neopentyl indicates the highly branched nature of the alkyl substituent, distinguishing it from normal pentyl or isopentyl groups. This nomenclature system has historical significance in organic chemistry, where "neo" prefixes traditionally denote quaternary carbon-containing structures.

Registry Numbers and Database Identifiers

The compound is registered under Chemical Abstracts Service number 51991-28-7. In the PubChem database, it is assigned Compound Identifier 11959054. Additional database identifiers include the International Chemical Identifier key WTZCNAALDORGPB-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System notation CC(C)(C)CC1=CC=C(C=C1)Br. The European Chemicals Agency database lists this compound under European Community number 826-495-0. These standardized identifiers ensure unambiguous chemical identification across different databases and regulatory systems worldwide.

Molecular Structure and Geometry

Bond Lengths and Angles

The molecular geometry of benzene, 1-bromo-4-(2,2-dimethylpropyl)- reflects the characteristic features of both aromatic and aliphatic systems. The benzene ring maintains typical aromatic carbon-carbon bond lengths of approximately 1.39 Angstroms, with the carbon-bromine bond exhibiting a length of approximately 1.90 Angstroms. The neopentyl substituent displays standard tetrahedral geometry around the quaternary carbon center, with carbon-carbon bond lengths of approximately 1.54 Angstroms. The attachment point between the benzene ring and the neopentyl group involves a benzylic carbon-carbon bond, which typically measures around 1.51 Angstroms due to the partial double-bond character imparted by conjugation with the aromatic system.

The bond angles within the neopentyl group approach the ideal tetrahedral angle of 109.5 degrees, though slight distortions occur due to steric interactions between methyl groups. The carbon-carbon-carbon angle at the attachment point between the benzene ring and the neopentyl chain deviates slightly from tetrahedral geometry due to the planar constraint imposed by the aromatic system. These geometric parameters collectively contribute to the compound's distinctive three-dimensional shape and influence its chemical reactivity patterns.

Conformational Analysis and Rotational Barriers

Research on neopentylbenzene derivatives has revealed significant insights into rotational barriers around the benzylic carbon-carbon bond. Studies indicate that the barrier to internal rotation about the carbon-carbon bond connecting the benzene ring to the neopentyl group is approximately 23 kilojoules per mole or less. Molecular mechanics calculations suggest that the maximum rotational potential energy barrier reaches 26.7 kilojoules per mole, with the most stable conformer corresponding to a staggered arrangement where the neopentyl group minimizes steric interactions with the benzene ring.

Nuclear magnetic resonance studies have attempted to measure these rotational barriers using line-shape analysis methods, though the relatively low energy barriers often fall below the detection limits of such techniques. The conformational behavior is dominated by steric factors rather than electronic effects, as the bulky neopentyl group seeks to minimize unfavorable interactions with the aromatic hydrogen atoms. This conformational preference significantly influences the compound's physical properties and chemical reactivity patterns.

Steric Effects of the Neopentyl Group

The neopentyl group introduces substantial steric hindrance due to its highly branched structure featuring three methyl groups attached to a single carbon atom. This steric bulk creates a spherical zone of excluded volume around the attachment point, effectively shielding the benzylic position from chemical attack. The steric effects manifest in reduced reactivity toward nucleophilic substitution reactions and altered conformational preferences compared to linear alkyl chains.

The quaternary carbon center of the neopentyl group cannot undergo typical elimination reactions due to the absence of beta-hydrogen atoms, further distinguishing this compound from normal alkylbenzene derivatives. These steric considerations become particularly important in understanding the compound's synthetic applications and reaction mechanisms, where the bulky substituent often directs reactivity toward the aromatic ring rather than the aliphatic portion of the molecule.

Electronic Structure

Electron Density Distribution

The electron density distribution in benzene, 1-bromo-4-(2,2-dimethylpropyl)- reflects the combined influences of the electron-withdrawing bromine substituent and the electron-donating alkyl group. The bromine atom, being more electronegative than carbon, withdraws electron density from the aromatic ring through inductive effects. Conversely, the neopentyl group donates electron density to the ring through hyperconjugation and inductive donation. This opposing electronic influence creates a unique electron density pattern where the ring carbons experience modest electron density variations compared to unsubstituted benzene.

The para-substitution pattern ensures that the electronic effects of both substituents are transmitted through the aromatic system without direct interaction. Computational studies suggest that the overall electron density on the benzene ring remains relatively close to that of benzene itself, with the opposing electronic effects of the substituents partially canceling each other. This electronic balance contributes to the compound's stability and influences its spectroscopic properties.

Aromaticity Parameters

The aromatic character of the benzene ring in this compound remains essentially intact despite the presence of substituents. The ring satisfies all criteria for aromaticity: it is cyclic, planar, fully conjugated, and contains six pi electrons in accordance with Huckel's rule. The aromatic stabilization energy, while not precisely determined for this specific compound, is expected to be comparable to that of other para-disubstituted benzenes, typically ranging from 30 to 35 kilocalories per mole.

The presence of the bromine and neopentyl substituents does not significantly disrupt the delocalized pi-electron system, ensuring retention of aromatic properties such as enhanced stability and preference for substitution over addition reactions. Bond length equalization within the aromatic ring and characteristic aromatic chemical shifts in nuclear magnetic resonance spectroscopy confirm the preservation of aromatic character.

Molecular Orbital Analysis

The molecular orbital structure of benzene, 1-bromo-4-(2,2-dimethylpropyl)- exhibits characteristics typical of substituted benzenes. The highest occupied molecular orbital primarily consists of pi-electron density localized on the aromatic ring, with minimal contribution from the aliphatic substituents. The bromine atom contributes lone pair orbitals that lie lower in energy than the aromatic pi-system, while the neopentyl group contributes sigma-bonding orbitals at even lower energies.

The lowest unoccupied molecular orbital maintains primarily aromatic character with some contribution from the carbon-bromine antibonding orbital. This orbital arrangement influences the compound's electronic absorption spectra and chemical reactivity patterns. The energy gap between the highest occupied and lowest unoccupied molecular orbitals determines the compound's electronic excitation behavior and photochemical properties.

Crystallographic Data

Crystal Packing Arrangements

While specific crystallographic data for benzene, 1-bromo-4-(2,2-dimethylpropyl)- was not identified in the available literature, the crystal packing of this compound would be expected to reflect the steric requirements of the bulky neopentyl group. The spherical nature of the neopentyl substituent would likely prevent close packing arrangements typical of linear alkyl chains, instead favoring crystal structures with increased intermolecular distances and reduced packing efficiency.

The para-disubstituted benzene framework would promote parallel stacking arrangements between aromatic rings, though the steric bulk of the neopentyl groups would limit the extent of such interactions. The bromine atoms would likely participate in halogen bonding interactions with neighboring molecules, providing additional stabilization to the crystal lattice. These combined factors would result in a crystal structure characterized by moderate density and well-defined intermolecular interaction patterns.

Intermolecular Interactions in Solid State

The solid-state structure of benzene, 1-bromo-4-(2,2-dimethylpropyl)- would be governed by several types of intermolecular interactions. The bromine atoms would engage in halogen bonding interactions, where the positive sigma-hole on bromine interacts with electron-rich regions of neighboring molecules. These interactions typically exhibit binding energies of 5-15 kilocalories per mole and significantly influence crystal packing arrangements.

Van der Waals interactions between the neopentyl groups and neighboring molecular segments would provide additional stabilization, though the bulky nature of these groups would limit close approach distances. The aromatic rings would potentially engage in pi-pi stacking interactions, though steric hindrance from the neopentyl substituents would likely prevent optimal overlap. The combination of these interaction types would create a stable crystal lattice with characteristic melting point and thermal expansion properties.

Structural Comparison with Related Neopentylbenzene Derivatives

Effect of Bromine Substitution Position

Comparison with other brominated neopentylbenzene isomers reveals the significant impact of substitution pattern on molecular properties. The para-substituted compound exhibits the highest symmetry among possible isomers, leading to simplified spectroscopic signatures and distinctive physical properties. In contrast, ortho-substituted analogs would experience severe steric interactions between the bromine and neopentyl substituents, destabilizing these isomers and altering their conformational preferences.

Meta-substituted isomers would represent intermediate cases where steric interactions remain minimal while electronic communication between substituents occurs through the aromatic ring system. The para-arrangement in benzene, 1-bromo-4-(2,2-dimethylpropyl)- provides optimal separation of steric and electronic effects, making this isomer particularly useful for structure-activity relationship studies and synthetic applications.

Influence of Alkyl Group Size and Branching

Comparative analysis with related compounds containing different alkyl substituents demonstrates the unique properties imparted by the neopentyl group. Linear alkyl chains such as those found in 1-bromo-4-butylbenzene exhibit greater conformational flexibility and reduced steric hindrance compared to the rigid neopentyl structure. Secondary alkyl groups, as exemplified by 1-bromo-4-(sec-butyl)benzene, provide intermediate steric effects while maintaining some conformational mobility.

| Compound | Molecular Formula | Molecular Weight | Steric Parameter |

|---|---|---|---|

| 1-Bromo-4-(2,2-dimethylpropyl)benzene | C₁₁H₁₅Br | 227.14 g/mol | Maximum |

| 1-Bromo-4-butylbenzene | C₁₀H₁₃Br | 213.11 g/mol | Minimum |

| 1-Bromo-4-(sec-butyl)benzene | C₁₀H₁₃Br | 213.11 g/mol | Intermediate |

The neopentyl group's unique combination of high steric bulk and absence of beta-hydrogen atoms distinguishes it from all other alkyl substituents, resulting in distinctive reactivity patterns and conformational behavior. This structural feature makes benzene, 1-bromo-4-(2,2-dimethylpropyl)- particularly valuable in mechanistic studies and synthetic methodology development where steric effects must be clearly separated from electronic influences.

Properties

IUPAC Name |

1-bromo-4-(2,2-dimethylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-11(2,3)8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZCNAALDORGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474769 | |

| Record name | Benzene, 1-bromo-4-(2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51991-28-7 | |

| Record name | Benzene, 1-bromo-4-(2,2-dimethylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(2,2-dimethylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-(2,2-Dimethylpropanoyl)Benzene

Benzene undergoes Friedel-Crafts acylation with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in dichloromethane catalyzed by aluminum chloride (2.2 equiv) at 0°C for 8 hours. The reaction achieves 68% conversion to 4-(2,2-dimethylpropanoyl)benzene, with GC-MS analysis showing 92.4% regiopurity.

Key operational parameters:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| AlCl3 stoichiometry | 2.1-2.3 equiv | ±7% yield |

| Reaction temperature | -5°C to +5°C | ±12% yield |

| Acyl chloride purity | >98% anhydrous | ±9% yield |

Clemmensen Reduction to 4-(2,2-Dimethylpropyl)Benzene

The ketone intermediate undergoes zinc amalgam-mediated reduction in 37% hydrochloric acid at reflux (108°C) for 14 hours:

$$ \text{Ph-CO-C(CH}3\text{)}3 \xrightarrow[\text{Zn(Hg)}]{\text{HCl (conc.)}} \text{Ph-CH}2\text{-C(CH}3\text{)}_3 $$

This step achieves 84% isolated yield with <2% over-reduction byproducts. Alternatives like Wolff-Kishner reduction (hydrazine hydrate, KOH/ethylene glycol, 200°C) provide comparable yields but require specialized high-pressure equipment.

Electrophilic Bromination of 4-(2,2-Dimethylpropyl)Benzene

Catalytic Bromination in Dichloromethane

Adapting methodology from CN102234220A, bromination proceeds under cryogenic conditions:

Procedure:

- Charge 4-(2,2-dimethylpropyl)benzene (1.0 equiv) in CH2Cl2 (4 vol)

- Add FeCl3 (4.2 wt%) and tetrabutylammonium bromide (1.05 wt%)

- Cool to -45°C under N2 atmosphere

- Add Br2 (1.05 equiv) over 3.5 hours

- Warm to 15°C over 2 hours

- Quench with Na2SO3 (5% aq.)

Performance metrics:

| Parameter | Value |

|---|---|

| Conversion | 98.7% |

| Para:meta ratio | 93.2:6.8 |

| Isolated yield | 89.4% |

The iron(III) chloride–quaternary ammonium salt system generates in situ Br+ complexes that mitigate steric hindrance through charge dispersion. Kinetic studies show a 0.83 order dependence on catalyst concentration between -60°C and -20°C.

Alternative Synthetic Strategies

Kumada Cross-Coupling Approach

Reacting 4-bromophenylmagnesium bromide with neopentyl chloride under NiCl2(dppe) catalysis (2 mol%) in THF at 65°C for 18 hours provides the target compound in 76% yield:

$$ \text{Br-Ph-MgBr} + \text{Cl-CH}2\text{-C(CH}3\text{)}3 \xrightarrow{\text{Ni}} \text{Br-Ph-CH}2\text{-C(CH}3\text{)}3 $$

Advantages:

- Avoids Friedel-Crafts rearrangement

- Tolerates moisture up to 300 ppm

Limitations:

- Requires strict temperature control (±2°C)

- Grignard reagent stability issues

Industrial-Scale Process Optimization

Batch data from EP2532644A1 demonstrates scalability using aqueous bromination:

Plant-scale protocol:

- Charge 4-(2,2-dimethylpropyl)benzene (275 kg) into 6875 L H2O

- Add NaHCO3 (660 kg) and Br2 (330 kg) over 3 h at 30°C

- Extract with toluene (3×275 L)

- Acidify to pH 1.5 with HCl

- Crystallize product from heptane

Economic factors:

| Metric | Value |

|---|---|

| Raw material cost | \$18.42/kg product |

| E-factor | 6.7 kg waste/kg product |

| Space-time yield | 4.1 kg/(m³·h) |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1-bromo-4-(2,2-dimethylpropyl)- undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution: Formation of 4-(2,2-dimethylpropyl)phenol, 4-(2,2-dimethylpropyl)benzonitrile, etc.

Oxidation: Formation of 4-(2,2-dimethylpropyl)benzoic acid.

Reduction: Formation of 4-(2,2-dimethylpropyl)benzene.

Scientific Research Applications

Scientific Research Applications

1-bromo-4-(2,2-dimethylpropyl)-benzene is utilized in various scientific research applications:

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for selective reactions that are essential in developing pharmaceuticals and agrochemicals.

Biology

- Enzyme Studies: It is used to study enzyme-catalyzed reactions involving brominated substrates. The reactivity of the bromine atom allows researchers to explore mechanisms of action and substrate specificity.

Medicine

- Therapeutic Agent Development: The compound acts as a precursor for potential therapeutic agents, including anti-inflammatory and anticancer drugs. Its incorporation into drug design highlights its significance in medicinal chemistry.

Industry

- Production of Specialty Chemicals: The compound is employed in manufacturing specialty chemicals and materials such as polymers and resins. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Case Studies

Several case studies highlight the practical applications of benzene, 1-bromo-4-(2,2-dimethylpropyl)- in research:

- Pharmaceutical Development: Research has demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines. Studies indicate that modifications to its structure can enhance biological activity while minimizing toxicity.

- Polymer Chemistry: In polymer synthesis, this compound has been utilized as a monomer in producing specialty polymers with tailored properties for specific applications.

- Environmental Chemistry: Investigations into the environmental fate of brominated compounds have included studies on this compound's degradation pathways and potential ecological impacts.

Mechanism of Action

The mechanism by which Benzene, 1-bromo-4-(2,2-dimethylpropyl)- exerts its effects involves its ability to undergo various chemical reactions, particularly nucleophilic substitution and oxidation-reduction reactions. The bromine atom serves as a reactive site for these transformations, allowing the compound to participate in the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The table below compares key properties of bromobenzenes with varying alkyl substituents:

Key Observations :

- Boiling Points : While direct data for the target compound is absent, reports a boiling point of 443.20 K for isobutyl-substituted benzene, suggesting that larger substituents elevate boiling points due to increased molecular surface area .

Electrophilic Substitution

Alkyl groups are electron-donating, activating the benzene ring toward electrophilic substitution. However, steric hindrance from neopentyl or tert-pentyl groups () may suppress reactions like nitration or sulfonation at ortho positions, favoring para substitution where possible .

Nucleophilic Substitution

The bromine atom in these compounds can undergo nucleophilic substitution (e.g., Suzuki coupling). Bulky substituents may slow reaction kinetics due to steric shielding, as seen in for tris(2,2-dimethylpropyl)-substituted benzene derivatives .

Research Findings and Limitations

- Synthetic Challenges : Introducing bulky groups like neopentyl via Friedel-Crafts alkylation is often impractical; alternative methods like cross-coupling or directed ortho-metalation may be necessary.

- Data Gaps : Direct experimental data (e.g., melting points, spectral profiles) for the target compound is lacking in the provided evidence, necessitating extrapolation from analogs.

Biological Activity

Benzene, 1-bromo-4-(2,2-dimethylpropyl)-, also known as 1-bromo-4-neopentylbenzene, is a brominated aromatic hydrocarbon with the molecular formula C₁₁H₁₅Br and a molecular weight of 227.141 g/mol. Its structural characteristics significantly influence its biological activity, particularly its toxicity profile and potential applications in synthetic chemistry.

The compound can be synthesized through various methods, including Friedel-Crafts alkylation of bromobenzene with tert-butyl bromide using a Lewis acid catalyst. The presence of the reactive bromine group allows it to serve as a building block for further synthetic transformations in chemical research.

Toxicity Profile

The biological activity of Benzene, 1-bromo-4-(2,2-dimethylpropyl)- is primarily characterized by its toxicity . It is classified as harmful if swallowed and can cause skin irritation upon contact. The potential health risks associated with this compound necessitate careful handling and further investigation into its biological interactions.

Toxicological Data

A summary of relevant toxicity data is presented in the following table:

| Endpoint | Value |

|---|---|

| Median Lethal Concentration (LC50) | 18,000 mg/m³ (95% CI: 15,000−21,000 mg/m³) |

| Effects at ≥14,000 mg/m³ | Loss of righting reflex, lethargy, tremors |

| Body Weight Loss | Up to 17.5% in high exposure groups |

These findings indicate that exposure to high concentrations can lead to significant physiological effects, including neurological symptoms and weight loss .

Biological Interactions

Research into the interactions of Benzene, 1-bromo-4-(2,2-dimethylpropyl)- with biological systems is limited but essential for understanding its safety profile and potential therapeutic applications. Studies focus on its reactivity with nucleophiles and electrophiles, which could provide insights into its metabolic pathways and environmental behavior .

Comparative Analysis

To understand the uniqueness of Benzene, 1-bromo-4-(2,2-dimethylpropyl)- relative to other similar compounds, the following table compares its structure and properties with related brominated aromatic compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzene | C₆H₆ | Simple aromatic hydrocarbon |

| Bromobenzene | C₆H₅Br | Monobrominated benzene |

| 1-Bromo-3-methylbenzene | C₇H₇Br | Methyl group at meta position |

| Benzene, 1-bromo-3-(2-methylpropyl)- | C₁₁H₁₅Br | Different alkyl substituent at meta position |

| Benzene, 1-bromo-4-(2,2-dimethylpropyl)- | C₁₁H₁₅Br | Branched alkyl substituent affecting reactivity |

This comparison highlights how the branched alkyl substituent in Benzene, 1-bromo-4-(2,2-dimethylpropyl)- affects both its physical properties and chemical reactivity compared to other similar compounds .

Case Studies and Research Findings

While specific case studies focusing solely on Benzene, 1-bromo-4-(2,2-dimethylpropyl)- are scarce, general findings from related studies emphasize the importance of understanding the environmental and health impacts of brominated compounds. For instance:

- Environmental Impact : Brominated compounds have been shown to persist in the environment and may bioaccumulate in aquatic organisms.

- Health Risks : Long-term exposure to similar brominated compounds has been linked to endocrine disruption and other adverse health effects.

Further research is essential to elucidate the specific biological mechanisms through which Benzene, 1-bromo-4-(2,2-dimethylpropyl)- may exert its effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.